N-cycloheptyl-N'-1-naphthylethanediamide

Beschreibung

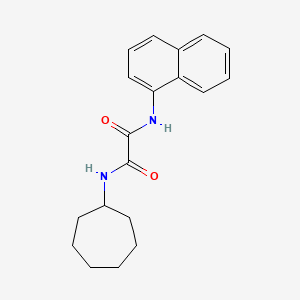

N-Cycloheptyl-N'-1-naphthylethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a cycloheptyl group and a 1-naphthyl group. This structure confers unique steric and electronic properties due to the bulky cycloaliphatic and polyaromatic substituents.

Eigenschaften

IUPAC Name |

N-cycloheptyl-N'-naphthalen-1-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(20-15-10-3-1-2-4-11-15)19(23)21-17-13-7-9-14-8-5-6-12-16(14)17/h5-9,12-13,15H,1-4,10-11H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRSCRWHWQVLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The following analysis compares N-cycloheptyl-N'-1-naphthylethanediamide with three analogous diamides and sulfonamides from the provided evidence, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Overview of Key Compounds

Structural and Functional Differences

a) N,N'-Diacetyl-1,4-phenylenediamine ()

- Substituents : Two acetyl groups on a phenylenediamine core.

- Properties: Lower molecular weight (192.22 g/mol) and higher polarity due to acetyl groups, enhancing solubility in polar solvents like DMSO or ethanol.

- Contrast with Target Compound: The cycloheptyl and naphthyl groups in the target compound would significantly reduce polarity, favoring solubility in non-polar solvents (e.g., chloroform) .

b) Ranitidine Nitroacetamide ()

- Substituents: Nitro and furan groups linked to a dimethylamino moiety.

- Properties : Bioactive functionality (nitro groups often participate in redox reactions).

c) Bicyclic Sulfonamide ()

- Substituents : A rigid bicyclic terpene scaffold with a sulfonamide group.

- Properties : Chiral centers and steric hindrance influence its use in asymmetric synthesis.

- Contrast with Target Compound : The target compound lacks chiral centers but may exhibit steric effects from the cycloheptyl group, impacting binding affinity in ligand-receptor interactions .

Hypothetical Research Findings

Based on structural analogs:

Solubility : The naphthyl group’s aromaticity may enhance π-π stacking in solid-state structures, reducing solubility compared to phenylenediamine derivatives .

Thermal Stability : Cycloheptyl’s flexibility could lower melting points relative to rigid bicyclic systems (e.g., ) .

Bioactivity: Unlike ranitidine-related compounds, the target compound’s lack of nitro or amino groups may limit direct pharmacological activity but improve stability for long-term material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.